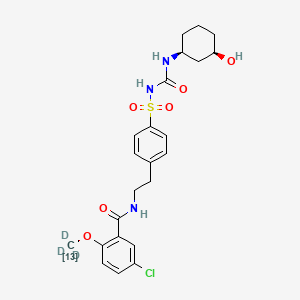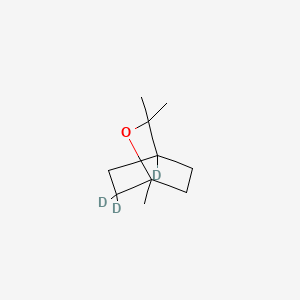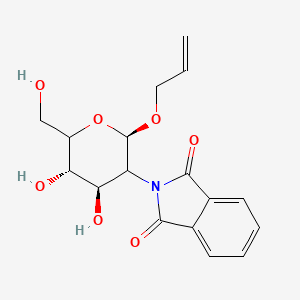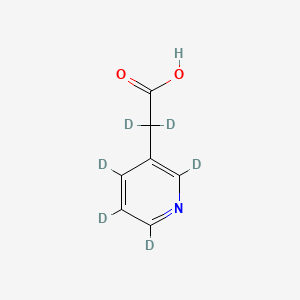
Flufenamic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .
Molecular Structure Analysis
Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .
Physical And Chemical Properties Analysis
Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .
Scientific Research Applications
Monitoring Polymorphic Phase Transitions
Flufenamic Acid (FFA) is a highly polymorphic drug molecule with nine crystal structures reported . Researchers have used synchrotron X-ray powder diffraction combined with differential scanning calorimetry to study crystallization and polymorphic phase transitions upon heating FFA-polymer amorphous solid dispersions (ASDs) . This application is crucial in understanding the behavior of FFA in different conditions and can help in the development of more effective pharmaceutical products.
Amorphous Solid Dispersions
FFA has been used in the preparation of amorphous solid dispersions (ASDs) with various polymers . The study of these ASDs can provide insights into the stabilization of FFA in both amorphous and metastable forms via a combination of intermolecular interactions and viscosity effects .
Dissolution Behavior Study
The dissolution behavior of FFA in heated mixtures with nanocellulose has been studied . This research is significant as it helps in understanding the solubility of FFA, which is a problem drug with up to eight different polymorphs and shows poor solubility .
Enhancement of Bioavailability
Due to its poor solubility, the bioavailability of FFA has been a challenge. However, researchers have found that the use of high surface area nanocellulose, i.e., Cladophora cellulose (CLAD), can result in complete amorphization of the drug, enhancing its dissolution properties and reducing the fasted/fed state variability .
Stability-Indicating Assay Development
The development and validation of a stability-indicating greener high-performance thin-layer chromatographic (HPTLC) densitometry assay for FFA determination in marketed products is another significant application . This research contributes to the development of eco-friendly methods for quantifying FFA.
Polymorphism and Amorphization Behavior Study
The polymorphism and amorphization behavior of FFA in non-heated and heated mixtures with nanocellulose have been investigated . This study is crucial in understanding the solid-state properties of FFA and can guide the formulation of more effective pharmaceutical products.
Safety And Hazards
Future Directions
Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Flufenamic Acid-d4 can be achieved through the deuteration of Flufenamic Acid, which involves the replacement of four hydrogen atoms with deuterium atoms. This can be accomplished using a deuterating reagent, such as lithium aluminum deuteride (LiAlD4), which is capable of selectively replacing hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Flufenamic Acid", "Lithium Aluminum Deuteride (LiAlD4)", "Anhydrous Diethyl Ether" ], "Reaction": [ "Step 1: Dissolve Flufenamic Acid (1.0 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.", "Step 2: Add lithium aluminum deuteride (2.0 g) to the reaction mixture and stir the solution at room temperature for 1 hour.", "Step 3: Heat the reaction mixture to reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and carefully add 5% hydrochloric acid (50 mL) dropwise to quench the reaction.", "Step 5: Extract the organic layer with diethyl ether (3 x 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (50 mL).", "Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Flufenamic Acid-d4 as a white solid (yield: ~70%)." ] } | |
CAS RN |
1185071-99-1 |
Product Name |
Flufenamic Acid-d4 |
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
285.259 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
InChI Key |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
synonyms |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)






